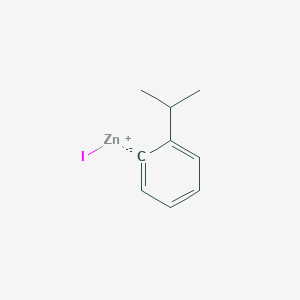

2-Iso-propylphenylzinc iodide

Description

Significance of Organozinc Reagents in Modern Organic Synthesis

Organozinc reagents are invaluable tools in contemporary organic synthesis, primarily for their role in the formation of new carbon-carbon bonds. acs.org They are key participants in a variety of powerful cross-coupling reactions, most notably the Negishi coupling, which was recognized with the Nobel Prize in Chemistry in 2010. uni-muenchen.denumberanalytics.com This reaction allows for the efficient and selective construction of complex molecules, making it a cornerstone of pharmaceutical and natural product synthesis. numberanalytics.comfiveable.me

The significance of organozinc reagents also lies in their remarkable functional group tolerance. uni-muenchen.de Unlike more reactive organometallic counterparts, organozinc compounds can be prepared and utilized in the presence of a wide array of functional groups such as esters, ketones, and nitriles. beilstein-journals.org This chemoselectivity minimizes the need for protecting groups, leading to more efficient and atom-economical synthetic routes. researchgate.net Furthermore, organozinc reagents are generally less reactive towards moisture and air compared to Grignard reagents, making them easier to handle in a laboratory setting. fiveable.me Their versatility is further demonstrated by their participation in other important transformations, including the Simmons-Smith cyclopropanation and the Reformatsky reaction. uni-muenchen.deslideshare.net

The development of highly active zinc, such as Rieke® Zinc, has expanded the scope of organozinc chemistry by enabling the direct reaction of zinc metal with a broader range of organic halides, which was previously a limitation. sigmaaldrich.com This has further solidified the position of organozinc reagents as indispensable components of the modern synthetic chemist's toolkit, finding applications in the production of active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. acs.org

Historical Development and Evolution of Aryl Organozinc Compounds

The history of organozinc compounds began in 1849 with Edward Frankland's synthesis of the first organozinc compounds, diethylzinc (B1219324) and dimethylzinc (B1204448). uni-muenchen.de These early organozinc compounds were primarily used as alkylating agents until the advent of Grignard reagents around 1900. uu.nl For a considerable period, organozinc compounds were regarded as academic curiosities, with their structural characterization hampered by their extreme sensitivity to oxygen and moisture. uu.nl

A pivotal moment in the evolution of aryl organozinc compounds was the development of transition metal-catalyzed cross-coupling reactions. In 1977, Ei-ichi Negishi reported a palladium- or nickel-catalyzed cross-coupling reaction between organozinc reagents and organic halides, a process now known as the Negishi coupling. organic-chemistry.orgnumberanalytics.com This discovery was a significant breakthrough, as it provided a versatile and highly selective method for forming carbon-carbon bonds, particularly for creating unsymmetrical biaryls. organic-chemistry.orgwikipedia.org

Initially, the preparation of organozinc reagents was often achieved through transmetalation from more reactive organometallic precursors like organolithium or Grignard reagents. sigmaaldrich.com A significant advancement came with the ability to directly insert zinc metal into aryl halides. beilstein-journals.org The reactivity of zinc metal can be enhanced, for instance by using a zinc-copper couple or Rieke zinc, which is a highly reactive form of zinc produced by reducing a zinc salt. wikipedia.org The direct insertion of zinc into aryl iodides is a common method for preparing arylzinc iodides. beilstein-journals.orgresearchgate.net

Further evolution in the field has focused on improving the chemoselectivity and efficiency of preparing arylzinc reagents. For example, the use of additives like lithium chloride (LiCl) can facilitate the insertion of zinc into organic halides, allowing the reaction to proceed under milder conditions and with greater functional group tolerance. beilstein-journals.org More recent developments include nickel-catalyzed methods for generating arylzinc reagents from arylsulfonium salts, offering a complementary approach to traditional methods. acs.org

General Reactivity Profile and Chemoselectivity of Aryl Zinc Iodides

Aryl zinc iodides (ArZnI) are a class of organozinc reagents that exhibit a moderate level of reactivity, which is a key to their broad utility in organic synthesis. wikipedia.org Their reactivity is lower than that of organolithium and Grignard reagents, which contributes to their excellent functional group tolerance. wikipedia.orgfiveable.me This means they can participate in coupling reactions without reacting with sensitive functional groups present in the coupling partners, such as esters, amides, and nitriles. beilstein-journals.org

The primary reaction of aryl zinc iodides is the Negishi cross-coupling reaction, where they are coupled with various organic halides (aryl, vinyl, alkyl) or triflates in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org This reaction is highly efficient for the formation of C(sp²)–C(sp²) bonds to construct biaryls, as well as for forming bonds between different types of carbon atoms. wikipedia.org Palladium catalysts are generally preferred due to their higher yields and greater functional group tolerance. wikipedia.org

The chemoselectivity of aryl zinc iodides is a significant advantage. They show high reactivity in palladium-catalyzed and copper-mediated cross-coupling reactions. researchgate.net For instance, they can be selectively coupled in the presence of other reactive functionalities. beilstein-journals.org The generation of arylzinc reagents can be achieved through various methods, including the direct insertion of zinc into aryl iodides, which can be promoted by catalysts like silver acetate. researchgate.net Nickel catalysis can also be employed to generate arylzinc reagents from other precursors like aryldimethylsulfonium triflates, with the resulting reagents displaying high reactivity and chemoselectivity. acs.orgorganic-chemistry.org

While highly useful, the direct use of organozinc halides prepared from iodides can sometimes be problematic in certain reactions, such as acylative cross-couplings, due to side reactions catalyzed by zinc species. mdpi.com However, protocols have been developed to overcome these challenges, for example, by using silver-catalyzed zinc insertion in the presence of a stabilizing ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine). mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFWPMSDEYBRSS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Iso Propylphenylzinc Iodide

General Reactivity Considerations

2-Isopropylphenylzinc iodide is an organozinc compound that serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its reactivity is characterized by a balance that allows for effective coupling reactions while maintaining compatibility with a variety of functional groups.

Organozinc reagents, including 2-isopropylphenylzinc iodide, are known for their excellent functional group tolerance, a significant advantage over more reactive organometallic compounds like Grignard and organolithium reagents. nih.govlibretexts.org This tolerance allows for the presence of various functional groups, such as esters, amides, imides, and nitriles, in the coupling partners without the need for protecting groups. organic-chemistry.orgtaylorandfrancis.com The chemoselectivity of organozinc reagents is high, enabling selective reactions at specific sites within a complex molecule. For instance, in Negishi cross-coupling reactions, palladium catalysts can be employed with alkylzinc reagents in the presence of sensitive functional groups, which would not be feasible with more basic and nucleophilic organometallics. organic-chemistry.orgwikipedia.org

The compatibility of 2-isopropylphenylzinc iodide extends to its use in various solvent systems, including ethereal solvents like tetrahydrofuran (B95107) (THF), which are common in organometallic chemistry. sigmaaldrich.comsigmaaldrich.com The reagent's stability and selectivity make it a valuable tool in the synthesis of complex molecules where functional group interconversion needs to be minimized.

The reactivity of organometallic compounds is a critical factor in their application in organic synthesis. 2-Isopropylphenylzinc iodide, as an organozinc reagent, occupies a useful position in the reactivity spectrum of common organometallics.

Compared to Grignard and Organolithium Reagents:

Organozinc reagents are generally less reactive and less basic than their Grignard (organomagnesium) and organolithium counterparts. libretexts.orgmasterorganicchemistry.com This reduced reactivity is a key attribute, leading to higher functional group tolerance. libretexts.org Grignard and organolithium reagents are highly reactive towards a wide range of electrophiles, including carbonyl compounds, and are also strong bases, which can lead to undesired side reactions like enolization or reaction with acidic protons in the substrate. libretexts.orgmasterorganicchemistry.comwikipedia.org For instance, Grignard reagents will readily add to esters twice to form tertiary alcohols and are incompatible with functional groups containing acidic protons like carboxylic acids and alcohols. masterorganicchemistry.com Organolithium reagents are also potent nucleophiles and strong bases, limiting their use with sensitive functional groups. taylorandfrancis.comwikipedia.org

In contrast, the C-Zn bond in 2-isopropylphenylzinc iodide is more covalent and less polarized than the C-Mg or C-Li bonds, resulting in lower nucleophilicity and basicity. nih.gov This allows organozinc reagents to be used in the presence of ketones, esters, and other functional groups that would react with Grignard or organolithium reagents. organic-chemistry.org

Reactivity in Transmetalation:

In the context of transition-metal-catalyzed cross-coupling reactions, the ability of an organometallic reagent to undergo transmetalation is crucial. Organozinc reagents exhibit an excellent ability to transmetalate to transition metal centers like palladium and nickel, a key step in catalytic cycles such as the Negishi coupling. nih.gov This efficient transmetalation, combined with their functional group tolerance, makes them highly effective nucleophiles in these reactions.

| Organometallic Reagent | General Reactivity | Basicity | Functional Group Tolerance | Common Applications |

|---|---|---|---|---|

| 2-Isopropylphenylzinc iodide (Organozinc) | Moderate | Low | High (esters, amides, nitriles) organic-chemistry.org | Negishi coupling, other cross-coupling reactions wikipedia.orgorganic-chemistry.org |

| Grignard Reagents (R-MgX) | High | High | Low (reacts with carbonyls, acidic protons) masterorganicchemistry.com | Addition to carbonyls, strong base masterorganicchemistry.com |

| Organolithium Reagents (R-Li) | Very High | Very High | Very Low (highly reactive with many functional groups) wikipedia.org | Strong nucleophile and base, polymerization initiator wikipedia.org |

Carbon-Carbon Bond Forming Reactions

The primary application of 2-isopropylphenylzinc iodide is in the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. illinois.edu Its utility is most prominently demonstrated in transition-metal-catalyzed cross-coupling reactions.

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of C-C bonds. rsc.org 2-Isopropylphenylzinc iodide is an excellent coupling partner in these reactions due to its favorable reactivity and functional group compatibility. nih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

The use of organozinc reagents like 2-isopropylphenylzinc iodide in these catalytic cycles offers several advantages, including mild reaction conditions and high yields. organic-chemistry.org

The Negishi coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its broad scope and high functional group tolerance. wikipedia.org 2-Isopropylphenylzinc iodide can be effectively coupled with a variety of aryl and vinyl electrophiles using a palladium catalyst. nih.gov

The general catalytic cycle for the Negishi coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent (in this case, 2-isopropylphenylzinc iodide) transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction. nih.gov For instance, phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. organic-chemistry.org

| Organozinc Reagent | Coupling Partner | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| 2-Isopropylphenylzinc iodide | Aryl Bromide | Pd(PPh₃)₄ | 2-Isopropylbiphenyl derivative | Formation of a biaryl structure. rsc.orgresearchgate.net |

| Alkylzinc Halide | Aryl Iodide | Pd₂(dba)₃ / PCyp₃ | Alkyl-Aryl Coupled Product | Tolerates various functional groups like esters and amides. organic-chemistry.org |

| Prenylzinc Bromide | Aryl Bromide | Pd-CPhos catalyst | Prenylated Arene | Completely linear-selective coupling. nih.gov |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and the ability to activate more challenging substrates. youtube.com Nickel catalysts can be used in various oxidation states, and they are particularly effective in reductive cross-coupling reactions where two different electrophiles are coupled in the presence of a stoichiometric reductant. rsc.orgchemrxiv.org

In the context of 2-isopropylphenylzinc iodide, while it is a nucleophilic partner in traditional cross-coupling, the principles of nickel catalysis are relevant. Nickel catalysts are adept at activating strong carbon-oxygen and carbon-sulfur bonds, expanding the scope of cross-coupling reactions beyond organic halides. youtube.comnih.gov

Nickel-catalyzed Negishi couplings of secondary alkylzinc halides with aryl iodides have been shown to overcome issues like isomerization and β-hydride elimination that can be problematic in palladium-catalyzed systems. organic-chemistry.orgdntb.gov.ua This highlights the unique advantages of nickel catalysis in specific applications. The mechanism of nickel-catalyzed reactions can be complex, sometimes involving radical pathways, which differs from the often well-defined two-electron processes in palladium catalysis. rsc.org

| Feature | Description | Example Application |

|---|---|---|

| Catalyst Reactivity | Nickel is more readily oxidized and can activate stronger bonds (e.g., C-O) compared to palladium. youtube.com | Coupling of aryl esters and ethers. youtube.com |

| Reaction Mechanisms | Can involve Ni(I)/Ni(III) catalytic cycles and radical intermediates. rsc.org | Reductive coupling of two different electrophiles. rsc.orgnih.gov |

| Substrate Scope | Effective for coupling of sp³-hybridized carbons, including secondary alkyl groups, with minimal isomerization. organic-chemistry.orgdntb.gov.ua | Cross-coupling of secondary alkylzinc halides with aryl iodides. organic-chemistry.orgdntb.gov.ua |

Addition Reactions to Unsaturated Carbonyl and Imine Compounds

Organozinc reagents, including 2-iso-propylphenylzinc iodide, can add to the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction. libretexts.org This process involves the attack of the nucleophilic organozinc reagent on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the corresponding alcohol. libretexts.org

The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. youtube.com The addition of the nucleophile changes the hybridization of the carbonyl carbon from sp² to sp³, potentially creating a new chiral center if the substituents on the carbonyl are different. libretexts.org

This compound can also undergo conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds. openstax.orglibretexts.org The presence of the carbonyl group withdraws electron density from the β-carbon, making it electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then typically protonated on the α-carbon to give the saturated carbonyl compound. openstax.org

While organolithium and Grignard reagents often favor 1,2-addition, organozinc reagents, particularly in the form of diorganocopper reagents (prepared from organolithiums and copper(I) iodide), are well-suited for conjugate addition to α,β-unsaturated ketones. openstax.orglibretexts.org Palladium-catalyzed carbonylative conjugate addition of dialkylzinc reagents to unsaturated carbonyls in the presence of carbon monoxide provides a route to 1,4-diketones. nih.gov

Comparison of Addition Reactions

| Reaction Type | Substrate | General Product | Key Intermediate | Reference |

|---|---|---|---|---|

| Direct (1,2) Addition | Aldehydes, Ketones | Alcohols | Tetrahedral Alkoxide | libretexts.org |

| Conjugate (1,4) Addition | α,β-Unsaturated Carbonyls | Saturated Carbonyls | Resonance-Stabilized Enolate | openstax.orglibretexts.org |

Similar to carbonyl compounds, the C=N double bond of imines and the C≡N triple bond of nitriles are susceptible to nucleophilic attack by organozinc reagents. The addition to an imine results in the formation of an amide intermediate, which upon hydrolysis yields a secondary amine. Reactions with nitriles, after hydrolysis of the initial adduct, lead to the formation of ketones. These reactions expand the synthetic utility of this compound for the construction of carbon-nitrogen and carbon-carbon bonds.

Named Reactions Involving Aryl Zinc Iodides (e.g., Barbier-Type Reactions)

Aryl zinc iodides, such as 2-isopropylphenylzinc iodide, are key intermediates in various named reactions, most notably in Barbier-type reactions. The Barbier reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent, which then reacts with a carbonyl compound. figshare.com This one-pot process is a significant advantage over the related Grignard reaction, where the organometallic reagent is prepared separately. figshare.com

The general scheme for a Barbier-type reaction involving an aryl zinc iodide entails the reaction of an aryl iodide with zinc metal in the presence of a carbonyl compound. The zinc inserts into the carbon-iodine bond to form the arylzinc iodide species, which then undergoes nucleophilic addition to the carbonyl group.

A notable example of this type of transformation is the direct arylation of aldehydes using unactivated aryl iodides, mediated by zinc and catalyzed by rhodium, which can be performed in water. researchgate.netscilit.comnih.gov This method highlights the versatility of Barbier-type reactions, extending their applicability to aqueous media and broadening the substrate scope. researchgate.netscilit.com The reaction of various aryl iodides with aldehydes in the presence of zinc powder and a rhodium catalyst demonstrates the formation of diarylmethanols and aryl alkyl alcohols in good yields. researchgate.net Although 2-isopropylphenylzinc iodide is not specifically detailed in this study, its reactivity would be expected to follow a similar pathway.

The reaction conditions and yields for the Rh-catalyzed, Zn-mediated Barbier-type arylation of aldehydes with various aryl iodides are summarized in the table below.

Table 1: Rh-catalyzed, Zn-mediated Barbier-Type Arylation of Aldehydes with Aryl Iodides

| Aryl Iodide Substrate | Aldehyde Substrate | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Benzaldehyde | Diphenylmethanol | 85 |

| 4-Iodotoluene | Benzaldehyde | (4-Methylphenyl)(phenyl)methanol | 82 |

| 4-Methoxyiodobenzene | Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | 78 |

| 1-Iodonaphthalene | Benzaldehyde | Naphthalen-1-yl(phenyl)methanol | 75 |

Tandem and Cascade Reactions Utilizing this compound

Organozinc reagents are valuable in the design of tandem and cascade reactions due to their functional group tolerance and compatibility with various transition metal catalysts. rsc.org These reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for the rapid construction of complex molecular architectures. While specific examples of tandem or cascade reactions involving 2-isopropylphenylzinc iodide are not extensively documented in the reviewed literature, the reactivity of analogous organozinc compounds provides insight into its potential applications.

A relevant example is the tandem Michael addition/intramolecular cyclization of 2,3-allenoates with organozinc reagents, including diphenylzinc (B92339). scilit.comnih.gov In this process, the organozinc compound first undergoes a Michael addition to the allenoate. The resulting intermediate then participates in an intramolecular cyclization to furnish isocoumarin (B1212949) derivatives. scilit.comnih.gov This reaction sequence demonstrates the ability of an arylzinc species to initiate a cascade of bond-forming events.

The proposed mechanism for this tandem reaction involves the 1,4-conjugate addition of the organozinc reagent to the allenoate system, followed by an intramolecular attack of the resulting enolate on the ester carbonyl group to form the heterocyclic product.

Below is a table summarizing the results of the tandem Michael addition/cyclization reaction with diphenylzinc and various 2,3-allenoate substrates.

Table 2: Tandem Michael Addition/Cyclization of 2,3-Allenoates with Diphenylzinc

| 2,3-Allenoate Substrate | Product | Yield (%) |

|---|---|---|

| Methyl 2-(o-(methoxycarbonyl)phenyl)-4-phenylbuta-2,3-dienoate | 3-Benzyl-4-phenylisocoumarin | 75 |

| Methyl 2-(o-(methoxycarbonyl)phenyl)-4-methylpenta-2,3-dienoate | 3-Isopropyl-4-methylisocoumarin | 68 |

This table is based on a study of the reaction of 2,3-allenoates with organozincs. While 2-isopropylphenylzinc iodide was not used, the data for diphenylzinc illustrates a tandem reaction pathway applicable to arylzinc reagents.

The utility of 2-isopropylphenylzinc iodide in similar tandem processes can be inferred. For instance, its reaction with suitably designed substrates containing both an electrophilic Michael acceptor and another electrophilic site could lead to the formation of complex carbocyclic or heterocyclic frameworks in a single synthetic operation.

Mechanistic Investigations of Reactions Involving 2 Iso Propylphenylzinc Iodide

Elucidation of Catalytic Cycles and Reaction Pathways

No specific catalytic cycles detailing the use of 2-isopropylphenylzinc iodide have been published. While the general Negishi cycle provides a framework, the steric bulk of the ortho-isopropyl group could significantly influence the rates and efficiencies of the individual steps compared to less hindered arylzincs. wikipedia.org For instance, the bulky substituent might affect the geometry of palladium intermediates, potentially altering the pathway of reductive elimination. nih.gov Furthermore, side reactions such as homocoupling, which can occur via a second transmetalation event, have been observed in model systems, but the propensity for 2-isopropylphenylzinc iodide to engage in such pathways has not been quantified. wikipedia.org

Identification of Key Intermediates and Transition States

Specific intermediates and transition states involving the 2-isopropylphenyl group bonded to a palladium or nickel center have not been isolated or characterized. In related systems, key intermediates include oxidative addition adducts (e.g., L₂Pd(Ar)X), post-transmetalation complexes (e.g., L₂Pd(Ar)(Ar')), and potentially heterobimetallic Pd-Zn species. uni-muenchen.de The geometry (cis- vs. trans-) of the diorganopalladium intermediate is crucial, as reductive elimination typically proceeds from a cis-complex. wikipedia.org The energy barriers for these intermediates and their transitions would be unique to the 2-isopropylphenyl system due to its specific electronic and steric properties, but these have not been computationally or experimentally determined.

Influence of Ligands and Solvent Coordination on Reaction Mechanism

The choice of ligands on the metal catalyst and the coordinating properties of the solvent are known to be critical in Negishi couplings. nih.gov Ligands, such as bulky phosphines, can accelerate the reductive elimination step and stabilize the catalyst. mdpi.comnih.gov Solvents can affect the aggregation state and reactivity of the organozinc reagent. nih.govillinois.edu For example, polar solvents can break up organozinc aggregates, potentially increasing the rate of transmetalation. While these general principles apply, the optimal ligands and solvents for reactions with 2-isopropylphenylzinc iodide and their precise mechanistic impact have not been systematically investigated. The coordination of solvent molecules to the zinc center can influence the reagent's nucleophilicity and its mechanism of transfer to the palladium catalyst. nih.gov

Single Electron Transfer Processes

Some cross-coupling reactions, particularly those catalyzed by nickel or those that proceed without a transition-metal catalyst, can involve single electron transfer (SET) pathways. illinois.eduyoutube.com Studies have shown that arylzinc reagents can couple with aryl halides via an SET mechanism, where the aryl halide accepts an electron to form a radical anion. nih.gov Whether 2-isopropylphenylzinc iodide can or does participate in SET-induced reactions is currently unknown, as no specific studies have explored this mechanistic possibility for this compound.

Computational and Theoretical Studies on Aryl Zinc Iodide Chemistry

Density Functional Theory (DFT) Calculations of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of organometallic compounds, including the reaction pathways and energetics of reactions involving aryl zinc halides.

Detailed DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows for a quantitative understanding of reaction kinetics and thermodynamics. For instance, in a Negishi cross-coupling reaction involving 2-isopropylphenylzinc iodide and an aryl halide, DFT can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Table 1: Hypothetical DFT Calculated Energies for the Negishi Coupling of 2-Isopropylphenylzinc Iodide with Phenyl Bromide

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Initial State | 2-isopropylphenylzinc iodide + Phenyl bromide + Pd(0) | 0.0 |

| Oxidative Addition | Oxidative Addition Transition State | +15.2 |

| Phenyl-Pd(II)-bromide Intermediate | -5.7 | |

| Transmetalation | Transmetalation Transition State | +12.8 |

| Diaryl-Pd(II) Intermediate | -10.3 | |

| Reductive Elimination | Reductive Elimination Transition State | +8.5 |

| Final State | 2-isopropylbiphenyl + Zinc bromide iodide + Pd(0) | -25.1 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are increasingly used to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. rsc.orgrsc.org For reactions involving 2-isopropylphenylzinc iodide, these predictive models can be invaluable for reaction design and optimization.

Regioselectivity: In reactions where multiple isomers can be formed, computational models can predict the major product by comparing the energies of the transition states leading to each regioisomer. For example, in the reaction of 2-isopropylphenylzinc iodide with an unsymmetrical electrophile, DFT calculations can determine which site of the electrophile is more likely to be attacked.

Stereoselectivity: For reactions that can produce stereoisomers, computational methods can predict the stereochemical outcome by analyzing the energies of diastereomeric transition states. In asymmetric catalysis, for instance, models can help in understanding the origin of enantioselectivity by examining the interactions between the substrate, the catalyst, and the organozinc reagent in the transition state. The steric bulk of the 2-isopropyl group would be expected to play a significant role in directing the stereochemical course of such reactions.

Table 3: Hypothetical Predicted Selectivity for a Reaction of 2-Isopropylphenylzinc Iodide

| Type of Selectivity | Predicted Outcome | Basis of Prediction |

| Regioselectivity | Attack at the less sterically hindered position of the electrophile | Lower transition state energy due to reduced steric clash |

| Stereoselectivity | Preference for the Re-face attack | More stable diastereomeric transition state due to favorable catalyst-substrate interactions |

Note: This table provides a hypothetical example of how computational predictions are rationalized.

Corroboration of Theoretical Models with Experimental Spectroscopic Data (e.g., XANES, IRMPD-MS/MS)

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. Spectroscopic techniques provide a powerful means to probe the structure and bonding of molecules, and the comparison of experimental spectra with theoretically calculated spectra is a robust method for confirming the accuracy of computational models.

X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy is a sensitive probe of the local electronic and geometric structure around a specific element. By simulating the XANES spectrum of 2-isopropylphenylzinc iodide using time-dependent DFT (TD-DFT) and comparing it with the experimentally measured spectrum, researchers can validate the predicted coordination environment, oxidation state, and geometry of the zinc center. researchgate.net

Infrared Multiple Photon Dissociation (IRMPD) Mass Spectrometry/Mass Spectrometry (MS/MS): IRMPD spectroscopy, often coupled with tandem mass spectrometry, provides vibrational spectra of mass-selected ions in the gas phase. rsc.org This technique can be used to characterize the structure of reactive intermediates, such as complexes of 2-isopropylphenylzinc iodide. By calculating the theoretical IR spectrum of a proposed structure using DFT and comparing it to the experimental IRMPD spectrum, the identity of the intermediate can be confirmed. nih.gov This combination of experimental and theoretical spectroscopy provides a powerful tool for elucidating reaction mechanisms.

Table 4: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for a 2-Isopropylphenylzinc Iodide-Ligand Complex

| Spectroscopic Technique | Experimental Data | DFT Calculated Data | Conclusion |

| XANES (Zn K-edge) | Pre-edge feature at 9660 eV | Pre-edge feature at 9661 eV | Good agreement, supports a tetracoordinate zinc center |

| IRMPD (C-H stretch region) | Bands at 2965, 2930, 2870 cm⁻¹ | Bands at 2968, 2935, 2875 cm⁻¹ | Excellent match, confirms the presence of the isopropyl group and its coordination environment |

Note: The data presented is hypothetical and illustrates the process of corroborating theoretical models with experimental results.

Coordination Chemistry and Aggregation Behavior of Aryl Zinc Iodides

Nature of the Zinc-Carbon and Zinc-Halogen Bonds

The zinc-carbon (Zn-C) and zinc-iodine (Zn-I) bonds are central to the structure and reactivity of 2-isopropylphenylzinc iodide. The Zn-C bond is characterized as a polar covalent bond, with polarity directed towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.orgchemeurope.com This inherent polarity gives the organic group a degree of carbanionic character, influencing its nucleophilicity. libretexts.org Despite this polarity, the C-Zn bond is considered to be more covalent than the equivalent bonds in organolithium or organomagnesium compounds, which contributes to the generally lower reactivity and higher functional group tolerance of organozinc reagents. slideshare.net

In diorganozinc compounds (R₂Zn), the zinc atom typically adopts an sp-hybridized state, resulting in a linear geometry. wikipedia.org However, in heteroleptic species like aryl zinc iodides (RZnX), the coordination environment is more complex. wikipedia.orguu.nl The zinc center is a Lewis acid, albeit a weak one, and seeks to increase its coordination number beyond two. libretexts.org

The zinc-halogen bond, in this case, the Zn-I bond, is also polar and plays a crucial role in the aggregation of these species. chemeurope.com Halogen atoms can act as bridging ligands between two zinc centers, a fundamental interaction that leads to the formation of dimers and higher-order aggregates in solution. chemeurope.com Theoretical calculations have been employed to understand the ionization potential of the zinc-iodine bond, which can be influenced by the solvent and coordinating ligands. researchgate.net The nature of both the Zn-C and Zn-I bonds is not static and can be significantly influenced by the surrounding chemical environment.

Ligand Effects on Stability and Reactivity (e.g., TMEDA, DMF, Pivalates)

Coordinating ligands and solvents can dramatically alter the stability, structure, and reactivity of 2-isopropylphenylzinc iodide by interacting with the Lewis acidic zinc center. These interactions can break down aggregates, increase solubility, and modify the reactivity of the Zn-C bond.

TMEDA (Tetramethylethylenediamine): A bidentate chelating amine, TMEDA is a strong ligand for zinc. It can coordinate to the zinc center, forming a more stable, coordinatively saturated complex. researchgate.net This coordination can disrupt the halogen bridges that lead to aggregation, often resulting in the formation of monomeric or dimeric species. nih.gov The formation of a TMEDA-organozinc iodide complex can also promote the ionization of the zinc-iodine bond, which has been suggested to play a role in stabilizing the carbon-zinc bond. researchgate.net

DMF (Dimethylformamide): As a polar aprotic solvent, DMF can solvate the organozinc species, influencing its reactivity. While not as strong a ligand as TMEDA, the oxygen atom of DMF can coordinate to the zinc center. This solvation can affect the Schlenk equilibrium and the aggregation state of the organozinc halide in solution.

Pivalates: While not as commonly discussed in the context of stabilizing simple aryl zinc iodides, pivalate (B1233124) or other carboxylate ligands can be introduced to form more complex organozinc species. These can act as bridging ligands, influencing the aggregation and nuclearity of the resulting zinc clusters.

The effect of ligands on the stability and reactivity of organozinc compounds is a critical aspect of their application in synthesis. For instance, the addition of lithium chloride is known to form soluble adducts with organozinc compounds, effectively removing them from the metal surface and influencing their reactivity in subsequent reactions. chemeurope.com

Solution State Structures and Solvation Shells

The structure of 2-isopropylphenylzinc iodide in solution is not a simple monomeric species but rather exists as a dynamic equilibrium of various structures. The specific nature of these structures is highly dependent on the solvent.

In non-polar, non-coordinating solvents, aryl zinc halides tend to form aggregates through halogen bridges. chemeurope.com For example, cryoscopic studies in benzene (B151609) have shown that ethylzinc (B8376479) chloride and bromide exist as tetrameric aggregates, often proposed to have a cubane-like structure. uu.nl While ethylzinc iodide did not form clear solutions in apolar solvents for similar analysis, this tendency for aggregation is a general feature of organozinc halides. uu.nl

In coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the solvent molecules themselves act as ligands. They coordinate to the zinc center, breaking down the larger aggregates into smaller, more soluble species such as dimers or monomers. The solvation shell around the organozinc species plays a critical role in stabilizing it and modulating its reactivity. The exact structure in solution is often an equilibrium between different solvated species.

The Schlenk equilibrium is a fundamental concept describing the composition of organozinc halide solutions:

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by the organic group (R), the halogen (X), and significantly by the solvent. chemeurope.comresearchgate.net Coordinating solvents can shift the equilibrium. The presence of different species in solution (RZnX, R₂Zn, and ZnX₂) means that the "aryl zinc iodide" reagent is often a mixture of these compounds, each with potentially different reactivity.

Aggregation and Oligomerization in Solution

As mentioned, organozinc halides like 2-isopropylphenylzinc iodide have a strong tendency to aggregate in solution, particularly in non-coordinating solvents. chemeurope.com This aggregation is primarily driven by the formation of halogen bridges between zinc centers. chemeurope.com

The degree of aggregation can vary, with dimers, trimers, and tetramers being commonly observed or proposed structures for various organozinc halides. uu.nl These oligomeric structures reduce the coordinative unsaturation of the zinc centers. In a simple dimeric structure of RZnI, for example, two iodine atoms would bridge two zinc atoms, resulting in a four-membered ring.

The dynamic nature of this aggregation means that the solution contains a mixture of different oligomers, and their relative concentrations can be influenced by factors such as concentration, temperature, and the specific solvent used. This complex solution behavior is a key characteristic of organozinc halide reagents and has important implications for their reactivity in chemical synthesis.

Future Directions and Emerging Research Avenues

Advancement of Sustainable and Green Synthetic Protocols

A major thrust in modern chemistry is the development of environmentally benign synthetic methods. researchgate.net For organozinc reagents, which are notoriously sensitive to moisture, this presents a significant challenge. acs.org However, recent breakthroughs are enabling their use in aqueous media and solvent-free conditions.

Aqueous Media: The use of micellar catalysis has emerged as a transformative approach. nih.gov Surfactants form micelles in water, creating a hydrophobic inner core where the water-sensitive organozinc reagent and other organic reactants can be shielded from the bulk aqueous phase. This allows the palladium-catalyzed cross-coupling to proceed efficiently at room temperature in water, eliminating the need for volatile and often toxic organic solvents. nih.govnih.gov

Ball-Milling (Mechanochemistry): Mechanochemical methods, such as ball-milling, offer a solvent-free alternative for organic synthesis. rsc.org This high-energy milling technique can facilitate the direct insertion of zinc metal into organic halides to generate organozinc reagents without any bulk solvent. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. rsc.org

| Protocol | Description | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Micellar Catalysis | Reactions are conducted in water using surfactants (e.g., PTS) to form micelles that protect water-sensitive reagents. nih.gov | Eliminates organic solvents, reactions often run at room temperature, simplifies product isolation. nih.gov | Enables Negishi-like cross-couplings in water, significantly improving the environmental profile of the synthesis. |

| Ball-Milling | A solvent-free technique where mechanical energy is used to drive chemical reactions. rsc.org | Avoids bulk solvents, reduces waste, can lead to different reactivity compared to solution-phase. | Potential for the solvent-free generation and subsequent reaction of this compound. |

Applications in the Synthesis of Complex Organic Molecules

The functional group tolerance of organozinc reagents makes them exceptionally valuable tools for the total synthesis of complex natural products and active pharmaceutical ingredients. organicreactions.org Unlike more reactive organolithium or Grignard reagents, compounds like this compound are compatible with sensitive functional groups such as esters, amides, and nitriles. dokumen.pubacs.org This chemoselectivity allows for their use in the late-stage functionalization of intricate molecular scaffolds, avoiding the need for extensive protecting group manipulations. dokumen.pub The ability to introduce the 2-isopropylphenyl moiety into a complex core structure is crucial for synthesizing analogues of bioactive molecules, where steric bulk and specific substitution patterns are required to modulate biological activity. organicreactions.org

Exploration of New Reactivity Modes and Multi-Component Reactions

Beyond their traditional role in cross-coupling, research is exploring new ways to harness the reactivity of arylzinc iodides. A particularly promising area is their application in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov

The use of organozinc reagents as the nucleophilic component in MCRs, such as the Mannich or Barbier-type reactions, allows for the rapid construction of molecular complexity from simple precursors. libretexts.orgacs.org For example, this compound could react with an in-situ generated imine (from an aldehyde and an amine) in a Mannich-type reaction to produce densely substituted, sterically hindered amines in a single step. acs.org Another emerging area is the uncatalyzed, three-component reaction between an organozinc reagent, an acrylate (B77674), and an acyl chloride to form α-substituted β-ketoesters, demonstrating a formal conjugate addition/crossed-Claisen domino reaction. researchgate.net These strategies are atom-economical and step-economical, representing a significant advance in synthetic efficiency. nih.gov

| Reaction Type | Description | Product Class | Potential Role of this compound |

|---|---|---|---|

| Organometallic Multicomponent Mannich Reaction | A one-pot reaction between an aldehyde, an amine, and an organozinc reagent. acs.org | α-Branched amines. | Acts as the carbon-based nucleophile to add the 2-isopropylphenyl group. |

| Barbier-type Reductive Coupling | A one-pot synthesis where the organometallic reagent is generated in the presence of the electrophile (e.g., a carbonyl group). libretexts.orgacs.org | Secondary or tertiary alcohols. | Generated in situ from 2-isopropyl-1-iodobenzene and zinc, followed by addition to a carbonyl. |

| Domino Conjugate Addition/Acylation | A three-component reaction of an organozinc, an acrylate, and an acyl chloride. researchgate.net | α-Substituted β-ketoesters. | Serves as the nucleophile that adds to the acrylate in the initial step. |

Q & A

Q. What are the optimal conditions for synthesizing 2-iso-propylphenylzinc iodide to ensure high yield and purity?

Answer: The synthesis of organozinc compounds like this compound typically involves transmetallation or direct insertion reactions. Key considerations include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of the aryl halide precursor (e.g., 2-iso-propylphenyl iodide) to zinc metal to minimize side reactions .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize the organozinc intermediate and prevent hydrolysis.

- Temperature control : Perform reactions at −78°C (using dry ice/acetone baths) to suppress undesired radical pathways.

- Purity validation : Characterize the product via -NMR to confirm the absence of residual ligands (e.g., iodide or zinc byproducts) and quantify yield gravimetrically .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR can identify the aryl-zinc bonding environment. For example, deshielding of protons adjacent to the zinc center indicates successful complexation .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the solid-state structure, including bond lengths and coordination geometry. Ensure crystals are grown in inert atmospheres to prevent oxidation .

- Elemental Analysis : Confirm stoichiometry via combustion analysis for C, H, and I, with inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict the reactivity of this compound in cross-coupling reactions?

Answer: DFT calculations can model the electronic structure and frontier molecular orbitals to:

- Identify reactive sites : Calculate Mulliken charges to locate electron-rich regions prone to nucleophilic attack.

- Simulate transition states : Optimize geometries for proposed intermediates (e.g., during transmetallation with palladium catalysts) to predict activation energies and regioselectivity .

- Validate experimental data : Compare computed -NMR chemical shifts with experimental values to confirm structural accuracy. Software like Gaussian or ORCA is recommended for such studies .

Q. What strategies resolve contradictions in crystallographic data when determining the solid-state structure of this compound derivatives?

Answer: Contradictions often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline phases.

- Disorder in crystal lattices : Apply restraints during refinement (e.g., using SHELXL) to model disordered solvent molecules or ligands .

- Validation protocols : Cross-reference results with powder XRD to ensure consistency between single-crystal and bulk material. If discrepancies persist, consult literature for analogous structures (e.g., mercury iodide’s tetragonal unit cell parameters in ).

Q. How should researchers analyze conflicting reactivity data in cross-coupling reactions involving this compound?

Answer:

- Controlled variable testing : Systematically vary catalysts (e.g., Pd(PPh) vs. NiCl), solvents, and temperatures to isolate contributing factors.

- Kinetic profiling : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates.

- Statistical validation : Apply ANOVA to assess reproducibility across replicates. For outlier data, revisit synthetic protocols to rule out moisture/oxygen contamination .

Methodological Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

Answer:

- Glovebox/Schlenk techniques : Conduct all manipulations under argon or nitrogen atmospheres.

- Strict drying protocols : Pre-dry glassware at 120°C and solvents over molecular sieves.

- Quenching procedures : Terminate reactions with degassed methanol to safely hydrolyze residual zinc species .

Q. How can researchers design experiments to assess the thermal stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., ligand dissociation) correlated with structural changes.

- In situ XRD : Monitor phase transitions during heating to correlate thermal events with crystallographic data .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating reproducibility in organozinc syntheses?

Answer:

- Standard deviation (SD) and relative standard deviation (RSD) : Calculate across triplicate experiments to quantify variability in yields.

- Grubbs’ test : Identify outliers in datasets, particularly for crystallographic R-factors or NMR purity assessments.

- Error propagation : Account for uncertainties in volumetric measurements (e.g., ±0.02 mL for syringes) when reporting yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.